molecular formula C9H13Cl2NO B12676540 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride CAS No. 85118-38-3

1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride

Cat. No.: B12676540
CAS No.: 85118-38-3
M. Wt: 222.11 g/mol
InChI Key: PTMSYUSEEYPPMU-UHFFFAOYSA-M
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Description

1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is a chemical compound with the molecular formula C9H13Cl2NO. It is a pyridinium salt, which means it contains a pyridinium ion, a positively charged nitrogen atom within a six-membered aromatic ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride typically involves the reaction of pyridine with 2-(2-chloroethoxy)ethyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as hydroxide, alkoxide, or amine.

    Oxidation: The pyridinium ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted pyridinium salts or pyridine derivatives.

    Oxidation: The major products are pyridine N-oxide derivatives.

    Reduction: The major products are reduced pyridine derivatives.

Scientific Research Applications

1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyridinium salts and pyridine derivatives.

    Biology: The compound is used in studies involving the interaction of pyridinium salts with biological molecules and their effects on cellular processes.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride involves its interaction with molecular targets such as enzymes and receptors. The pyridinium ion can interact with negatively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(2-Bromoethoxy)ethyl)pyridinium chloride
  • 1-(2-(2-Iodoethoxy)ethyl)pyridinium chloride
  • 1-(2-(2-Fluoroethoxy)ethyl)pyridinium chloride

Uniqueness

1-(2-(2-Chloroethoxy)ethyl)pyridinium chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. The presence of the chloroethoxy group allows for specific interactions and reactions that are not observed with other halogenated derivatives. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and in research involving pyridinium salts.

Properties

CAS No.

85118-38-3

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]pyridin-1-ium;chloride

InChI

InChI=1S/C9H13ClNO.ClH/c10-4-8-12-9-7-11-5-2-1-3-6-11;/h1-3,5-6H,4,7-9H2;1H/q+1;/p-1

InChI Key

PTMSYUSEEYPPMU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)CCOCCCl.[Cl-]

Origin of Product

United States

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